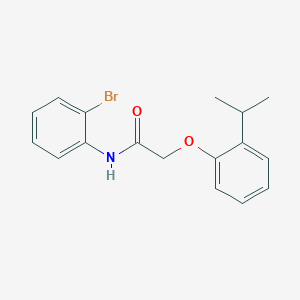![molecular formula C21H22FN3O2S2 B284634 N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide](/img/structure/B284634.png)
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery.
Mechanism of Action
The mechanism of action of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of specific enzymes or by disrupting the function of specific proteins involved in disease processes.
Biochemical and Physiological Effects:
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of specific enzymes and disrupt the function of specific proteins. Additionally, animal studies have shown that the compound can cross the blood-brain barrier and accumulate in the brain, indicating its potential for central nervous system applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is its high potency and selectivity for specific targets. This makes it a valuable tool for studying disease processes and developing new therapies. However, one of the limitations of the compound is its relatively complex synthesis method, which may limit its availability for some researchers.
Future Directions
There are several potential future directions for research on N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide. One area of focus could be further investigating its potential as an anticancer agent, particularly in vivo studies to determine its efficacy and safety. Additionally, research could be conducted to explore its potential for treating other neurodegenerative diseases, such as Parkinson's disease. Finally, further optimization of the synthesis method could be explored to make the compound more widely available for research purposes.
Conclusion:
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide is a novel compound with significant potential for scientific research applications. Its high potency and selectivity make it a valuable tool for studying disease processes and developing new therapies. Further research is needed to fully understand its mechanism of action and potential applications in the field of drug discovery.
Synthesis Methods
The synthesis of N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide involves the reaction of 2-(4-fluorophenyl)acetic acid with thiosemicarbazide to form 2-(4-fluorophenyl)-N'-(1,3,4-thiadiazol-2-yl)acetohydrazide. This intermediate is then reacted with 1-adamantylcarbonyl chloride to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1-adamantanecarboxamide has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
properties
Molecular Formula |
C21H22FN3O2S2 |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H22FN3O2S2/c22-16-3-1-15(2-4-16)17(26)11-28-20-25-24-19(29-20)23-18(27)21-8-12-5-13(9-21)7-14(6-12)10-21/h1-4,12-14H,5-11H2,(H,23,24,27) |
InChI Key |
YGGUEOORCCHWAJ-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284552.png)
![5-(4-bromophenyl)-3-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284553.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)



![2-(4-chloro-3-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284563.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284565.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)

